ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-3-yl core with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylcoumarin, which is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate.
Alkylation: The intermediate undergoes alkylation with propargyl bromide to introduce the prop-2-en-1-yloxy group.
Esterification: The final step involves esterification with ethyl 3-bromopropanoate under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the prop-2-en-1-yloxy group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials, such as photoactive polymers and smart materials .
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: A simpler coumarin derivative with similar biological activities.
3-Methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with comparable properties .
Uniqueness
Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]propanoate |
InChI |
InChI=1S/C20H22O7/c1-4-10-25-19(22)12-26-14-6-7-15-13(3)16(8-9-18(21)24-5-2)20(23)27-17(15)11-14/h4,6-7,11H,1,5,8-10,12H2,2-3H3 |
InChI Key |
RWMDEHFSNRUAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC=C)OC1=O)C |
Origin of Product |
United States |
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